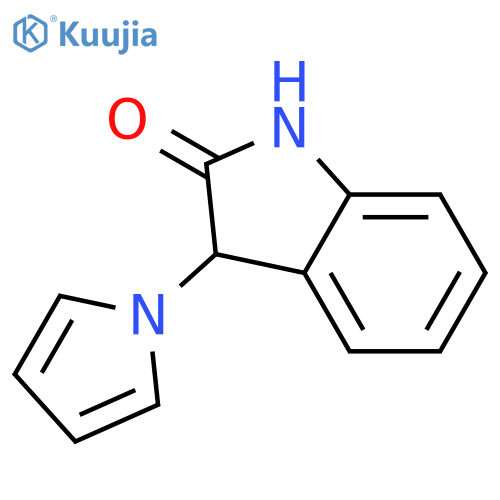Cas no 16176-35-5 (3-(1H-Pyrrol-1-yl)indolin-2-one)

16176-35-5 structure
商品名:3-(1H-Pyrrol-1-yl)indolin-2-one
3-(1H-Pyrrol-1-yl)indolin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(1H-Pyrrol-1-yl)indolin-2-one
- 3-pyrrol-1-yl-1,3-dihydroindol-2-one
- SB65209
- 16176-35-5
- DTXSID10461587
-
- インチ: InChI=1S/C12H10N2O/c15-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)13-12/h1-8,11H,(H,13,15)
- InChIKey: BBGWUWFDIBQIBE-UHFFFAOYSA-N
- ほほえんだ: O=C1C(N2C=CC=C2)C3=CC=CC=C3N1
計算された属性
- せいみつぶんしりょう: 198.079312947g/mol
- どういたいしつりょう: 198.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 34Ų
3-(1H-Pyrrol-1-yl)indolin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM147542-1g |
3-(1H-pyrrol-1-yl)indolin-2-one |
16176-35-5 | 95% | 1g |
$559 | 2023-03-07 | |
| Alichem | A109005118-1g |
3-(1H-Pyrrol-1-yl)indolin-2-one |
16176-35-5 | 95% | 1g |
$624.80 | 2022-04-02 | |
| Chemenu | CM147542-1g |
3-(1H-pyrrol-1-yl)indolin-2-one |
16176-35-5 | 95% | 1g |
$660 | 2021-08-05 |
3-(1H-Pyrrol-1-yl)indolin-2-one 関連文献
-
Alireza Hasaninejad,Mohsen Shekouhy,Mohammad Reza Mohammadizadeh,Abdolkarim Zare RSC Adv. 2012 2 6174
16176-35-5 (3-(1H-Pyrrol-1-yl)indolin-2-one) 関連製品
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量